2-(4-Chlorophenoxy)-N'-hydroxyethanimidamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step reactions. For instance, “N-methyl-2- (4-chlorophenoxy)acetamide” was synthesized by the reaction of methylamine and methyl 2- (4-chlorophenoxy)acetate using N,N-dimethyl formamide (DMF) as an organic solvent in the presence of anhydrous potassium carbonate .Scientific Research Applications
Herbicide Analysis and Environmental Monitoring :
- Chlorophenoxy acids, including compounds related to 2-(4-Chlorophenoxy)-N'-hydroxyethanimidamide, are used as selective herbicides in agriculture. A method using high-performance liquid chromatography (HPLC) with electrochemical detection has been developed for determining trace levels of such pesticides in ground and drinking water. This method meets the requirements for pesticide limits in water and may be useful for analyzing environmental herbicide residues (Wintersteiger, Goger, & Krautgartner, 1999).
Environmental Health and Safety :
- Epidemiological studies suggest that exposure to chlorophenoxy compounds like 2,4-D and MCPA may be associated with increased risks of certain cancers. However, toxicological studies in rodents show no evidence of carcinogenicity. This systematic review evaluated data to determine the plausibility of an association between exposure to these compounds and cancer, concluding that environmental exposures are not sufficient to support a causal relationship (Stackelberg, 2013).
Advanced Oxidation Processes for Environmental Remediation :
- The oxidation of organic compounds in water, including chlorophenols like 4-CP, has been investigated using chromate as an activator of hydrogen peroxide (H2O2). This study explored the potential of the Cr(VI)/H2O2 system for the degradation of organic pollutants in water, offering insights into novel advanced oxidation processes for environmental cleanup (Bokare & Choi, 2010).
Graphene Oxide for Environmental Hormone Removal :
- Research into the removal of chlorophenols from the environment has focused on the use of graphene oxide as an adsorbent. A study combining Density Functional Theory (DFT) and Molecular Dynamics (MD) simulation investigated the adsorption mechanism of chlorophenols onto graphene oxide, providing valuable insights for environmental remediation technologies (Wei et al., 2019).
Photoactivatable Anticancer Agents :
- A study presented a method to improve the therapeutic profile of the anticancer agent CHS-828, which includes a chlorophenoxy group, by using photolabile ruthenium complexes to generate light-activated prodrugs. This approach enhances drug efficacy and reduces systemic toxicity, offering a promising strategy for cancer treatment (Wei & Renfrew, 2018).
Safety And Hazards
properties
IUPAC Name |
2-(4-chlorophenoxy)-N'-hydroxyethanimidamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c9-6-1-3-7(4-2-6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFDYICPJUXKSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=NO)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1OC/C(=N/O)/N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101260880 | |
Record name | 2-(4-Chlorophenoxy)-N-hydroxyethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101260880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-N'-hydroxyethanimidamide | |
CAS RN |
79295-18-4 | |
Record name | 2-(4-Chlorophenoxy)-N-hydroxyethanimidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79295-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Chlorophenoxy)-N-hydroxyethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101260880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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